molecular formula C6H11N5 B13586674 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole

5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole

Cat. No.: B13586674
M. Wt: 153.19 g/mol
InChI Key: WWARKOXYFCMWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with azide compounds, followed by cyclization to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the tetrazole ring while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule .

Scientific Research Applications

5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

5-(pyrrolidin-3-ylmethyl)-2H-tetrazole

InChI

InChI=1S/C6H11N5/c1-2-7-4-5(1)3-6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)

InChI Key

WWARKOXYFCMWRR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.